N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
The compound N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide features a hybrid structure combining a thiazolidinedione (TZD) core, a 3-methoxybenzylidene substituent, and an imidazole-propyl-propanamide side chain. The 3-methoxybenzylidene group may enhance electronic properties and binding affinity.
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H22N4O4S/c1-28-16-5-2-4-15(12-16)13-17-19(26)24(20(27)29-17)10-6-18(25)22-7-3-9-23-11-8-21-14-23/h2,4-5,8,11-14H,3,6-7,9-10H2,1H3,(H,22,25)/b17-13- |
InChI Key |
NZLDVOFGEZOKAS-LGMDPLHJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:
Formation of the Imidazole Derivative: The starting material, 1-(3-aminopropyl)imidazole, is synthesized through the reaction of imidazole with 3-bromopropylamine under basic conditions.
Synthesis of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a suitable thioamide with an α-halo carbonyl compound.
Methoxybenzylidene Group Addition: Finally, the methoxybenzylidene group is introduced through a condensation reaction with 3-methoxybenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced methoxybenzyl derivatives
Substitution: Substituted thiazolidine derivatives
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 396.49 g/mol.
Antimicrobial Activity
Research has indicated that compounds with imidazole and thiazolidinone structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazolidinones can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 4 μg/ml |
| Compound B | E. coli | 8 μg/ml |
| N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide | S. aureus | TBD |
Anti-Cancer Potential
The thiazolidinone scaffold is well-known for its anticancer properties. Studies have shown that compounds containing this moiety can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related compound demonstrated an IC50 value of 2.226 μM against prostate cancer cell lines .
Table 2: Anti-Cancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | PC-3 | 2.226 |
| Compound Y | DU145 | 1.67 |
| This compound | TBD | TBD |
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, imidazole derivatives are known to inhibit certain kinases that play a role in cancer progression .
Drug Development
The unique structure of this compound makes it a candidate for further development into therapeutic agents. Its ability to interact with biological targets suggests potential for use in treating infections or cancer.
Case Study 1: Synthesis and Characterization
A study published in MDPI reported the synthesis of novel imidazole-containing compounds and their characterization using techniques such as NMR and IR spectroscopy. The results indicated that these compounds exhibited promising biological activities .
Case Study 2: Biological Evaluation
In another study focusing on anti-Candida activity, derivatives of imidazole were tested against Candida species, showing superior profiles compared to standard treatments like fluconazole . This highlights the potential of similar compounds in antifungal therapy.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the thiazolidine ring can interact with nucleophilic sites on proteins . The methoxybenzylidene group can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and synthetic differences between the target compound and analogues from the literature:
Structural and Functional Analysis
Core Heterocycles :
- The thiazolidinedione core in the target compound is distinct from the hydrazinecarboxamide () and benzoimidazole () cores. Thiazolidinediones are redox-active and interact with peroxisome proliferator-activated receptors (PPARs), whereas hydrazinecarboxamides often exhibit antimicrobial or anticancer activity. Benzoimidazole derivatives are common in kinase inhibitors .
In contrast, the benzodioxol group in ’s compound provides steric bulk and lipophilicity, which may alter membrane permeability . The Boc-protected amine in ’s compound allows for further functionalization, a feature absent in the target compound .
Synthesis Strategies :
- The target compound’s propanamide sidechain suggests possible amide coupling methods, similar to the PyBOP/DIPEA-mediated synthesis of ’s compound (55% yield) .
- ’s compound required single-crystal X-ray analysis to confirm the (E)-configuration of the imine bond, a step likely necessary for the target compound’s Z-configured benzylidene group .
Physicochemical and Pharmacological Implications
- Solubility : The imidazole-propyl chain in the target compound may improve water solubility compared to ’s chlorophenyl hydrazine derivative.
- However, the benzodioxol group in ’s compound could shift activity toward antimicrobial targets .
Research Findings and Methodological Insights
Structural Confirmation :
- Single-crystal X-ray diffraction (utilizing SHELX or ORTEP-3 for visualization) remains critical for resolving complex stereochemistry, as seen in ’s compound .
- NMR and mass spectrometry are standard for verifying synthetic intermediates (e.g., ’s Boc-protected amine ).
Synthetic Challenges :
- Low yields (e.g., 55% in ) highlight difficulties in coupling bulky substituents, a challenge likely relevant to the target compound’s synthesis.
Computational Tools :
- Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are indispensable for accurate structural reporting .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.45 g/mol. The structure includes an imidazole moiety, which is known for its biological significance, particularly in drug design.
Research indicates that this compound may interact with various biological targets, including kinases involved in cell signaling pathways. For instance, it has been suggested that the thiazolidine ring could play a role in modulating kinase activity, potentially influencing pathways related to cancer progression and inflammation .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. For example:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A2780, with IC50 values ranging from 0.6 μM to 70 nM depending on the specific assay conditions .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.6 | Induction of apoptosis |
| A2780 | 70 | Cell cycle arrest |
Kinase Inhibition
The compound has shown promise as a kinase inhibitor. Specifically, it targets MAPK pathways, which are crucial in regulating cellular processes such as proliferation and survival. The interaction between the compound and specific kinases can lead to altered phosphorylation states of downstream targets, affecting tumor growth dynamics .
Study 1: Structure–Activity Relationship (SAR)
A structure–activity relationship study revealed that modifications to the benzylidene moiety significantly affected the compound's potency. The presence of methoxy groups was associated with enhanced activity against EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in tumors .
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .
Q & A
Basic Research Questions
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodology: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals, followed by structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL. For visualization, ORTEP-3 is recommended to generate thermal ellipsoid plots and validate geometric parameters. Challenges include handling twinned crystals or weak diffraction data, which may require iterative refinement cycles and validation tools like the R-factor and residual electron density maps .
Q. What synthetic strategies are effective for constructing the (5Z)-5-(3-methoxybenzylidene)thiazolidin-2,4-dione core?
- Methodology: The thiazolidin-2,4-dione scaffold is typically synthesized via cyclocondensation of substituted benzaldehydes with thiazolidinedione derivatives. The Z-configuration of the benzylidene group is controlled by steric and electronic factors during the aldol-like condensation. Reaction conditions (e.g., base strength, solvent polarity) must be optimized to prevent isomerization. For example, using piperidine in ethanol under reflux may favor the Z-isomer .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodology:
- FT-IR: Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for thiazolidinedione) and imine/amide N–H vibrations (~3200–3400 cm⁻¹).
- NMR: ¹H NMR should resolve the imidazole proton environment (δ 7.0–8.5 ppm) and methoxybenzylidene aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–180 ppm).
- UV-Vis: Detect π→π* transitions in the benzylidene moiety (~300–350 nm) .
Advanced Research Questions
Q. How can regioselectivity challenges in the imidazole-propyl linker synthesis be addressed?
- Methodology: Regioselective alkylation of the imidazole nitrogen requires careful control of reaction conditions. Using bulky bases (e.g., DBU) in aprotic solvents (e.g., DMF) can favor N-alkylation over O-alkylation. Monitoring reaction progress via LC-MS or TLC ensures minimal byproduct formation. Computational modeling (e.g., DFT) may predict reactive sites by analyzing frontier molecular orbitals .
Q. How should conflicting spectral data (e.g., unexpected NOE correlations in NMR) be resolved?
- Methodology: Contradictory NOE signals may arise from dynamic processes (e.g., ring puckering in thiazolidinedione). Variable-temperature NMR can identify conformational exchange. For ambiguous cases, complementary techniques like X-ray crystallography or rotational spectroscopy provide definitive structural evidence. Cross-validation with computational models (e.g., molecular dynamics simulations) is advised .
Q. What computational approaches are suitable for studying the compound’s binding interactions with biological targets?
- Methodology:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases or proteases).
- MD Simulations: Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions.
- QM/MM Calculations: Combine DFT (for ligand) and molecular mechanics (for protein) to study electronic changes during binding .
Q. How can synthetic yields be improved for large-scale preparations without compromising stereochemical purity?
- Methodology: Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry, catalyst loading). Flow chemistry systems enhance reproducibility and heat transfer for exothermic steps. For example, continuous-flow reactors with in-line IR monitoring can maintain Z-selectivity during benzylidene formation .
Data Analysis and Contradictions
Q. How to interpret discrepancies between experimental and computational spectroscopic data?
- Methodology: Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or approximations in DFT functionals. Recalculate spectra using implicit solvent models (e.g., PCM) or hybrid functionals (e.g., B3LYP-D3). Validate with experimental data from multiple techniques (e.g., X-ray vs. DFT-optimized geometries) .
Q. What strategies mitigate oxidation or degradation of the methoxybenzylidene group during storage?
- Methodology: Store the compound under inert atmosphere (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) to solid samples. Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC purity checks. Structural analogs with electron-withdrawing substituents may enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
